N-(hexadecanoyl)-sphinganine N-(hexadecanoyl)-sphinganine C16 dihydro Ceramide is a bioactive sphingolipid and precursor in the de novo synthesis of C16 ceramide (d18:0/16:0) that lacks the 4,5-trans double bond. C16 dihydro Ceramide (0-46 nM) inhibits C16 ceramide-induced membrane permeabilization, measured as cytochrome c oxidation, in rat liver mitochondria in a concentration-dependent manner. It also inhibits C16 ceramide-induced channel formation in liposomes. C16 dihydro ceramide is biologically inactive as a single agent, lacking the ability to induce apoptosis, cytochrome c release, or channel formation in phospholipid membranes in the absence of C16 ceramide.
Cer(D18:0/16:0), also known as C16DH cer or DHC-a 18:0/16:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/16:0) is considered to be a ceramide lipid molecule. Cer(D18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/16:0) has been primarily detected in blood. Within the cell, cer(D18:0/16:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/16:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/16:0) can be biosynthesized from hexadecanoic acid. Cer(D18:0/16:0) can also be converted into ins-1-p-cer(D18:0/16:0)(1-) and N-hexadecanoylsphinganine-1-phosphoethanolamine zwitterion.
N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 5966-29-0
VCID: VC20765205
InChI: InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
Molecular Formula: C34H69NO3
Molecular Weight: 539.9 g/mol

N-(hexadecanoyl)-sphinganine

CAS No.: 5966-29-0

Cat. No.: VC20765205

Molecular Formula: C34H69NO3

Molecular Weight: 539.9 g/mol

* For research use only. Not for human or veterinary use.

N-(hexadecanoyl)-sphinganine - 5966-29-0

Specification

Description C16 dihydro Ceramide is a bioactive sphingolipid and precursor in the de novo synthesis of C16 ceramide (d18:0/16:0) that lacks the 4,5-trans double bond. C16 dihydro Ceramide (0-46 nM) inhibits C16 ceramide-induced membrane permeabilization, measured as cytochrome c oxidation, in rat liver mitochondria in a concentration-dependent manner. It also inhibits C16 ceramide-induced channel formation in liposomes. C16 dihydro ceramide is biologically inactive as a single agent, lacking the ability to induce apoptosis, cytochrome c release, or channel formation in phospholipid membranes in the absence of C16 ceramide.
Cer(D18:0/16:0), also known as C16DH cer or DHC-a 18:0/16:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/16:0) is considered to be a ceramide lipid molecule. Cer(D18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/16:0) has been primarily detected in blood. Within the cell, cer(D18:0/16:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/16:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/16:0) can be biosynthesized from hexadecanoic acid. Cer(D18:0/16:0) can also be converted into ins-1-p-cer(D18:0/16:0)(1-) and N-hexadecanoylsphinganine-1-phosphoethanolamine zwitterion.
N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
CAS No. 5966-29-0
Molecular Formula C34H69NO3
Molecular Weight 539.9 g/mol
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide
Standard InChI InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
Standard InChI Key GCGTXOVNNFGTPQ-JHOUSYSJSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O

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